molecular formula C16H17NO5S B14223479 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate CAS No. 532932-66-4

2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate

Katalognummer: B14223479
CAS-Nummer: 532932-66-4
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: COBFMBDJAXWENC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate is an organic compound that features both sulfonamide and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate typically involves a multi-step process. One common method starts with the sulfonylation of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with 4-hydroxybenzoic acid or its derivatives under esterification conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The ester group may also play a role in its bioactivity by facilitating cellular uptake or metabolic activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl benzoate
  • 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-methoxybenzoate
  • 2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 3-hydroxybenzoate

Uniqueness

2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate is unique due to the presence of both sulfonamide and ester functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields.

Eigenschaften

CAS-Nummer

532932-66-4

Molekularformel

C16H17NO5S

Molekulargewicht

335.4 g/mol

IUPAC-Name

2-[(4-methylphenyl)sulfonylamino]ethyl 4-hydroxybenzoate

InChI

InChI=1S/C16H17NO5S/c1-12-2-8-15(9-3-12)23(20,21)17-10-11-22-16(19)13-4-6-14(18)7-5-13/h2-9,17-18H,10-11H2,1H3

InChI-Schlüssel

COBFMBDJAXWENC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC(=O)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.